molecular formula C22H20N4O3S B3016755 3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242905-15-2

3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B3016755
CAS RN: 1242905-15-2
M. Wt: 420.49
InChI Key: MANLNZUNTGBSII-UHFFFAOYSA-N
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Description

The compound "3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one" is a derivative of the [1,2,4]triazolo[4,3-a]pyrazin-3-one scaffold, which has been identified as a versatile framework for the development of various pharmacologically active agents. This particular compound is not directly mentioned in the provided papers, but the papers do discuss related structures and their synthesis, properties, and potential as pharmaceutical agents.

Synthesis Analysis

The synthesis of related triazolopyrazinone derivatives typically involves the cyclization of intermediate hydrazinopyrazinones with carbonyl-containing compounds. For example, a scheme for synthesizing 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones has been suggested, which allows for the introduction of various substituents into the heterocyclic system . The synthesis of other related compounds, such as 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, has been achieved using iodobenzene diacetate in dichloromethane .

Molecular Structure Analysis

The molecular structure of triazolopyrazinone derivatives is characterized by the presence of a triazolopyrazinone core, which can be further substituted with various functional groups. The structure of these compounds is confirmed by techniques such as 1H NMR spectroscopy and elemental analysis. For instance, the presence of signals for H-5 and H-6 protons of the pyrazinone fragment in the NMR spectrum is indicative of the formation of the triazolopyrazinone condensed system .

Chemical Reactions Analysis

The chemical reactivity of triazolopyrazinone derivatives is influenced by the substituents present on the core structure. These compounds can undergo further chemical transformations, such as condensation with aldehydes to yield new heterocyclic systems . The introduction of different substituents can lead to a wide range of chemical diversity, which is useful for the development of compounds with desired pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrazinone derivatives are determined by their molecular structure. The introduction of different substituents can influence properties such as solubility, melting point, and stability. The compounds' antibacterial activity has been tested in vitro, with some derivatives showing potency comparable to or greater than commercially available antibiotics . Additionally, the compounds' potential for interaction with biological targets has been assessed through molecular docking studies, which can predict the likelihood of a compound's effect on specific enzymes .

Scientific Research Applications

Synthesis and Biological Evaluation

A study on the synthesis and evaluation of bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, including compounds with structural similarities to 3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, showed that certain derivatives exhibited potent antibacterial activity against various strains of bacteria. The presence of specific substituents on the triazole moiety, such as 2,4-difluorophenyl or 4-nitrophenyl, significantly enhanced inhibitory activity, comparable to standard drugs like streptomycin. This suggests potential applications in developing new antimicrobial agents (C. Reddy, M. V. Devi, G. R. Kumar, M. Sunitha, A. Nagaraj, 2013).

Anticancer and Antiviral Applications

Another research area involves the discovery of compounds with antiviral and anticancer properties. For instance, derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized, showcasing promising in vitro activities against coronaviruses and various tumors. The structural modifications in these compounds allowed for the tuning of their biological properties towards either antiviral or anticancer activity, with some derivatives acting as tubulin polymerization inhibitors. This highlights the compound's versatility and potential in therapeutic applications (Parameshwara Chary Jilloju, L. Persoons, S. Kurapati, D. Schols, S. de Jonghe, D. Daelemans, R. R. Vedula, 2021).

Potential in Material Science

Furthermore, the fluorescence properties of diphenylthiazolo[4,5‐b]pyrazines, which share a structural motif with the compound , were explored. These studies demonstrated that substituent effects could significantly influence the fluorescence efficiency, providing valuable insights for designing new fluorescent materials. The findings suggest applications in material science, particularly in developing fluorescent probes and sensors (Tatsuki Nakagawa, M. Yamaji, S. Maki, H. Niwa, T. Hirano, 2015).

properties

IUPAC Name

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14-7-8-18(15(2)11-14)19(27)13-30-22-24-23-20-21(28)25(9-10-26(20)22)16-5-4-6-17(12-16)29-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANLNZUNTGBSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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